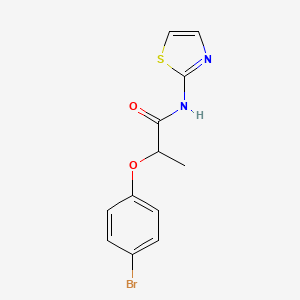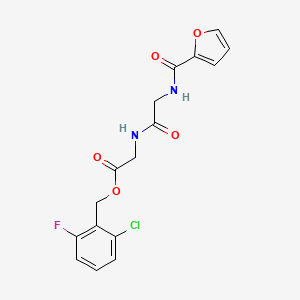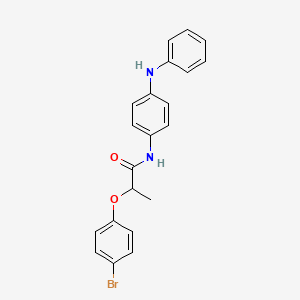![molecular formula C21H14BrNO2S B4112227 1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4112227.png)
1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one, also known as BRD7552, is a small molecule that has attracted attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its ability to modulate protein-protein interactions, which are crucial for many cellular processes.
Mecanismo De Acción
The mechanism of action of 1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one involves the inhibition of protein-protein interactions. Specifically, this compound has been shown to disrupt the interaction between the transcription factor STAT3 and its binding partner, which is important for the regulation of gene expression. This inhibition leads to the suppression of tumor growth and metastasis in preclinical models of cancer. Additionally, 1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects. The ability of this compound to modulate protein-protein interactions makes it a promising therapeutic agent for a variety of diseases.
Biochemical and Physiological Effects
1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. In preclinical models of cancer, this compound has been shown to suppress tumor growth and metastasis by inhibiting the interaction between STAT3 and its binding partner. Additionally, 1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease, due to its ability to modulate protein-protein interactions involved in the pathogenesis of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to modulate protein-protein interactions, which is important for many cellular processes. Additionally, this compound has been shown to have potential as a therapeutic agent in a variety of diseases, which makes it a promising target for further research. However, one limitation of using 1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities. Additionally, the effects of this compound may be dependent on the specific cell type or disease model being studied, which may limit its generalizability to other systems.
Direcciones Futuras
There are several future directions for research on 1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more efficient synthesis methods to obtain this compound in larger quantities. Additionally, further studies are needed to determine the specificity of this compound for different protein-protein interactions and to identify potential off-target effects. Another area of interest is the development of more potent analogs of 1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one with improved pharmacokinetic properties. Finally, additional preclinical studies are needed to evaluate the efficacy of this compound in a variety of disease models and to determine its safety profile.
Aplicaciones Científicas De Investigación
1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one has been studied for its potential as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which is important for the regulation of gene expression. Inhibition of this interaction has been linked to the suppression of tumor growth and metastasis in preclinical models of cancer. Additionally, 1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease, due to its ability to modulate protein-protein interactions involved in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
(3Z)-1-benzyl-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO2S/c22-20-11-10-19(26-20)18(24)12-16-15-8-4-5-9-17(15)23(21(16)25)13-14-6-2-1-3-7-14/h1-12H,13H2/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUBLFVCMPJAGU-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC(=O)C4=CC=C(S4)Br)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/C(=O)C4=CC=C(S4)Br)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-1-benzyl-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-bromophenoxy)propanoyl]indoline](/img/structure/B4112144.png)
![4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B4112157.png)
![4-[(2-furylmethyl)amino]-3-(4-morpholinylsulfonyl)-N-phenylbenzamide](/img/structure/B4112160.png)
![ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B4112166.png)
![5-bromo-2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4112173.png)
![2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide](/img/structure/B4112179.png)

![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4112193.png)


![N-[2-(acetylamino)phenyl]-2-(4-bromophenoxy)propanamide](/img/structure/B4112214.png)
![2-[(4-chlorophenyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4112215.png)

